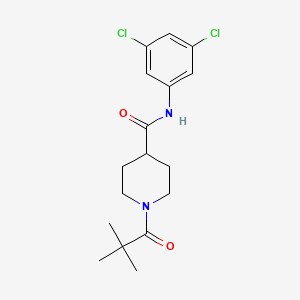

![molecular formula C15H28N4O3S2 B4585588 N-cyclohexyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4585588.png)

N-cyclohexyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves condensation reactions between hydrazine or its derivatives and thiocarbohydrazide with various electrophiles. For example, one approach to synthesizing related compounds involves reacting hydrazides with isothiocyanates and further modifications to introduce various substituents (Barbuceanu et al., 2014)(Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by X-ray crystallography, revealing details such as bond lengths, angles, and conformations. For instance, the structure of a related compound showed two independent molecules in the asymmetric unit, with notable features like the non-planarity of the N—N—C—N fragment and intramolecular hydrogen bonds stabilizing the conformation (Fawzi et al., 2017)(Fawzi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamides undergo various chemical reactions, forming heterocyclic compounds when reacted with specific reagents under controlled conditions. Aly et al. (2018) demonstrated the formation of heterocyclic rings such as pyrazoles and triazoles upon reaction with bis(methylthio)methylene malononitrile and ethyl cyanoacetate derivatives, showcasing the reactivity and versatility of these compounds(Aly et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the applications and handling of these compounds. For related compounds, solubility in various solvents and temperature-dependent solubility studies provide insights into their pharmaceutical formulation potential (Shakeel et al., 2014)(Shakeel et al., 2014).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamides, such as reactivity towards nucleophiles and electrophiles, hydrogen bonding capabilities, and the ability to form stable complexes with metals or organic molecules, are integral to their applications in catalysis, drug design, and material science. The study of their interactions with proteins through binding analysis can shed light on their potential bioactivities (Wani et al., 2023)(Wani et al., 2023).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A new class of derivatives, including hydrazine and carbothioamide derivatives, has been synthesized through various chemical reactions, demonstrating the versatility of these compounds in creating novel chemical structures. These derivatives serve as important monomers for synthesizing various dendrimers and other complex molecules, highlighting their utility in materials science and pharmaceutical research (Darehkordi & Ghazi, 2013).

Antimicrobial Activity

Some N-substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides have been synthesized and showed promising antibacterial activity, particularly against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents (Bhat et al., 2022).

Antioxidant Activity

New hydrazinecarbothioamides and 1,2,4-triazole-3-thione derivatives containing diarylsulfone and 2,4-difluorophenyl moieties have been synthesized and evaluated for their antioxidant activity using the DPPH method. Some compounds exhibited excellent to good antioxidant activity, indicating their potential for use in preventing oxidative stress-related diseases (Barbuceanu et al., 2014).

Urease Inhibition and Antiproliferative Activities

Adamantane-linked hydrazine-1-carbothioamide derivatives have been studied for their urease inhibition potential and moderate antiproliferative activities. This suggests their application in developing therapeutic agents targeting specific enzymes and cancer cells (Al-Wahaibi et al., 2022).

Molecular Docking and Biological Activities

Hydrazone derivatives from ethyl isonipecotate have been synthesized and evaluated for their antibacterial and α-glucosidase inhibitory activities. Their significant activity against various bacterial strains and potential in type-2 diabetes treatment highlight the therapeutic applications of such compounds (Munir et al., 2017).

Propiedades

IUPAC Name |

1-cyclohexyl-3-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O3S2/c1-2-24(21,22)19-10-6-7-12(11-19)14(20)17-18-15(23)16-13-8-4-3-5-9-13/h12-13H,2-11H2,1H3,(H,17,20)(H2,16,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKCEPJSDVYUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B4585511.png)

![2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4585518.png)

![3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)

![5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4585530.png)

![ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4585534.png)

![2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4585542.png)

acetate](/img/structure/B4585546.png)

![ethyl 4-methyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4585561.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B4585569.png)

![2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4585571.png)

![3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4585580.png)

![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B4585589.png)

![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline](/img/structure/B4585599.png)